molecular formula C15H15NO B1214458 Oletimol CAS No. 5879-67-4

Oletimol

Cat. No. B1214458
CAS RN: 5879-67-4
M. Wt: 225.28 g/mol
InChI Key: DNSDMSAATMZYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Olefins, or alkenes, can be synthesized through various methods, including Wittig reactions which are widely used for the stereoselective synthesis of trisubstituted 1,3-dienes and other olefins with high variability of substituents from readily available starting materials, demonstrating high synthetic efficiency and stereoselectivity (Zhou et al., 2010). Another method involves arsine-mediated Wittig reactions for olefin synthesis, yielding high olefin yields with aromatic, heteroaromatic, and alkyl aldehydes as substrates (Li et al., 2017).

Molecular Structure Analysis

The molecular structure of olefins can be determined and analyzed using software like OLEX2 , which is developed for the visualization and analysis of molecular crystal structures, providing tools for structure solution, refinement, and analysis (Dolomanov et al., 2009).

Chemical Reactions and Properties

Olefins undergo a variety of chemical reactions, including metathesis , where pairs of C=C bonds are reorganized, enriching chemical synthesis by transforming simple molecules into complex and precious ones. Research in the past two decades has yielded catalysts for olefin metathesis that are used to synthesize a broad array of molecules with unprecedented efficiency (Hoveyda & Zhugralin, 2007).

Physical Properties Analysis

The study of oleic acid and its derivatives, as a related substance, reveals the role of oleic acid in the synthesis and assembly of perovskite nanocuboid two-dimensional arrays, highlighting its significance in fabricating colloidal nanocrystals and influencing their physical properties (Hu et al., 2015).

Chemical Properties Analysis

Olefins, particularly those synthesized through Wittig and Horner-Wadsworth-Emmons olefination , exhibit variable chemical properties depending on the substituents and reaction conditions. These methods allow for the stereoselective synthesis of unsaturated organotrifluoroborates, showcasing the general applicability of these reactions to both alkyl- and aryltrifluoroborates and achieving moderate to excellent yields (Molander & Figueroa, 2006).

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Citation Network Analysis and OLED Development

Organic light-emitting diodes (OLEDs) stand out as a significant area of scientific research due to their potential in creating advanced display and lighting technologies. A study by Kajikawa and Takeda (2009) delved into the citation network of OLED papers, revealing two main clusters of research: organics and polymers. This distinction underscores the maturity of organics in applied research and polymers in basic research stages, highlighting the dynamism and developmental trajectory of OLED technology Kajikawa & Takeda, 2009.

Ethnobotanical and Pharmacological Studies

Medicinal Plants in Ethnobotany

The ethnobotanical study by Lulekal et al. (2008) in southeastern Ethiopia documented the medicinal use of 230 plant species, underscoring the traditional knowledge in utilizing plants for human disease treatments. This research illuminates the potential of ethnobotanical studies in discovering bioactive compounds for pharmaceutical applications Lulekal et al., 2008.

Phytochemistry and Biological Activities

Antioxidant Compounds Identification

The study on Fraxinus angustifolia by Ayouni et al. (2016) demonstrates the application of metabolomic tools in identifying antioxidant compounds in leaf and stem bark extracts. This research not only showcases the analytical strategies for elucidating bioactive compounds but also emphasizes the plant's traditional use in treating diseases linked to oxidative stress Ayouni et al., 2016.

Transition Metal Oxides in Organic Electronics

Device Physics and Applications

The role of transition metal oxides (TMOs) in organic electronics has been explored for their exceptional electronic properties beneficial for charge injection and extraction. Meyer et al. (2012) reviewed the integration of TMOs in organic electronic devices, highlighting their contribution to improving device performance and stability. This area of research provides insights into the material science aspect of organic electronics, offering pathways for enhancing the functionality of devices such as OLEDs Meyer et al., 2012.

Future Directions

As Oletimol is not yet approved, future research could focus on its potential applications, safety profile, and mechanism of action. It would also be beneficial to conduct more studies to understand its synthesis and chemical reactions .

properties

IUPAC Name

2-(N-benzyl-C-methylcarbonimidoyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSDMSAATMZYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046247, DTXSID40859938
Record name Oletimol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Benzylethanimidoyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oletimol

CAS RN

5879-67-4, 365276-81-9
Record name Oletimol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005879674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oletimol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365276819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003115205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oletimol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-BENZYLIMINO-ALPHA-METHYL-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLETIMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00RY4LUP2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oletimol
Reactant of Route 2
Reactant of Route 2
Oletimol
Reactant of Route 3
Oletimol
Reactant of Route 4
Oletimol
Reactant of Route 5
Oletimol
Reactant of Route 6
Oletimol

Citations

For This Compound
9
Citations
AR Ziad, AS HA, M NH - 1982 - pesquisa.bvsalud.org
… slight mean rise in haemoglobin on Oletimol and more than three times fall in the mean ESR on Oletimol compared to Aspirin. Patients tolerated Oletimol much better than Aspirin, but …
Number of citations: 0 pesquisa.bvsalud.org
AR Ziad S, AS HA, M NH - 1981 - pesquisa.bvsalud.org
… over trial to assess the value of 4g oletimol daily compared with 300mg phenylbutazone in the … compared to Oletimol. Both drugs are well tolerated. This indicates that Oletimol is an …
Number of citations: 0 pesquisa.bvsalud.org
AR Ziad S, AS HA, M NH - 1981 - pesquisa.bvsalud.org
Fifty-seven adult patients with active classical or definite rheumatoid arthritis were admitted to a double blind study to compare the effect of 4g Oletimol to 4g of lactose as a placebo over …
Number of citations: 0 pesquisa.bvsalud.org
S Merel, T Anumol, M Park, SA Snyder - Journal of hazardous materials, 2015 - Elsevier
In response to water scarcity, strategies relying on multiple processes to turn wastewater effluent into potable water are being increasingly considered by many cities. In such context, …
Number of citations: 58 www.sciencedirect.com
H SCHEPPER - wachkoma.at
… • A double blind trial of oletimol (Bakrine) and Placebo in rheumatoid arthri tis. Z. AI-Rawi, H. … A double blind cross over trial of oletimol and phenylbutazone in rheuma toid arthritis. Z. AI-…
Number of citations: 0 www.wachkoma.at
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
ZS Al Rawi, HA Al Schakarchi, NH Marjana - Journal of the Faculty of Medicine …, 1981
Number of citations: 0
Z Al Rawi, HA Al Shakarchi, NH Marjana - Journal of the Faculty of Medicine …, 1982
Number of citations: 0
ZS Al Rawi, HA Al Shakarchi, NH Marjana - Journal of the Faculty of Medicine …, 1981
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.